molecular formula C15H12O3 B14594233 4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene] CAS No. 61040-11-7

4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]

Cat. No.: B14594233
CAS No.: 61040-11-7
M. Wt: 240.25 g/mol
InChI Key: HPPSYKXCGUYOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] is a chemiluminescent compound known for its ability to emit light upon decomposition. This property makes it highly valuable in various scientific applications, particularly in the field of biochemistry and molecular biology. The compound is often used as a substrate in chemiluminescent assays, where it produces a detectable signal in the presence of specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] typically involves the formation of a dioxetane ring through a photochemical reaction. The process begins with the preparation of a suitable precursor, such as a fluorene derivative, which is then subjected to ultraviolet light in the presence of a photosensitizer. This reaction leads to the formation of the dioxetane ring, resulting in the desired compound .

Industrial Production Methods

Industrial production of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorene derivatives, while substitution reactions can produce a wide range of substituted fluorene compounds .

Scientific Research Applications

4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] involves its decomposition in the presence of specific enzymes, such as alkaline phosphatase. This decomposition leads to the formation of an excited state intermediate, which then emits light as it returns to the ground state. The emitted light can be detected and measured, providing a quantitative readout of the enzyme activity .

Comparison with Similar Compounds

4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] is part of a class of compounds known as dioxetanes. Similar compounds include:

    3-(2’-Spiroadamantane)-4-methoxy-4-(3’'-phosphoryloxy)phenyl-1,2-dioxetane: Known for its use in ultrasensitive enzyme-linked immunoassays.

    Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)-1-phenyl phosphate: Used in chemiluminescent detection assays.

The uniqueness of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] lies in its specific chemiluminescent properties, which make it highly sensitive and suitable for a wide range of applications .

Properties

CAS No.

61040-11-7

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

4-methoxyspiro[dioxetane-3,9'-fluorene]

InChI

InChI=1S/C15H12O3/c1-16-14-15(18-17-14)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,14H,1H3

InChI Key

HPPSYKXCGUYOJP-UHFFFAOYSA-N

Canonical SMILES

COC1C2(C3=CC=CC=C3C4=CC=CC=C42)OO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.